molecular formula C12H23FN4 B11740739 [2-(diethylamino)ethyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

[2-(diethylamino)ethyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11740739
M. Wt: 242.34 g/mol
InChI Key: IZRRTWYHIOHBLM-UHFFFAOYSA-N
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Description

[2-(diethylamino)ethyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound that features a diethylaminoethyl group and a fluorinated pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(diethylamino)ethyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The diethylaminoethyl group is introduced via an alkylation reaction using diethylamine and an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, forming N-oxides.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazoles.

    Substitution: The fluorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the diethylaminoethyl group.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(diethylamino)ethyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its fluorinated pyrazole ring can enhance binding affinity and selectivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(diethylamino)ethyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with enzymes or receptors, while the fluorinated pyrazole ring can enhance binding affinity and selectivity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    [2-(diethylamino)ethyl][(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a chlorine atom instead of fluorine.

    [2-(diethylamino)ethyl][(5-methyl-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in [2-(diethylamino)ethyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.

Properties

Molecular Formula

C12H23FN4

Molecular Weight

242.34 g/mol

IUPAC Name

N',N'-diethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C12H23FN4/c1-5-17(6-2)8-7-14-9-11-10(3)15-16(4)12(11)13/h14H,5-9H2,1-4H3

InChI Key

IZRRTWYHIOHBLM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=C(N(N=C1C)C)F

Origin of Product

United States

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